Phosphoric acid--2-(dimethylamino)ethyl 2-methylprop-2-enoate (1/3)

Description

Introduction to Phosphoric Acid--2-(Dimethylamino)Ethyl 2-Methylprop-2-Enoate (1/3)

Chemical Nomenclature and Structural Identification

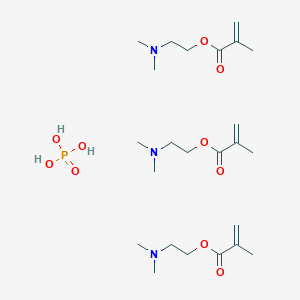

Phosphoric acid--2-(dimethylamino)ethyl 2-methylprop-2-enoate (1/3) is systematically named according to IUPAC conventions as a triester derivative of phosphoric acid. Each hydroxyl group in the phosphate core is substituted with a 2-(dimethylamino)ethyl 2-methylprop-2-enoate moiety, resulting in the molecular formula C₂₄H₄₅N₃O₈P and a molecular weight of approximately 534.6 g/mol . The structure features three methacrylate-terminated side chains, each appended with a dimethylamino group at the ethyl spacer (Figure 1).

The phosphoryl oxygen (P=O) exhibits partial double-bond character due to negative hyperconjugation, a phenomenon common in organophosphates. This electronic configuration enhances the compound’s stability while allowing nucleophilic interactions at the ester linkages. The methacrylate groups introduce unsaturated vinyl bonds, enabling radical-mediated polymerization, while the dimethylamino groups confer pH-dependent solubility and cation-binding capabilities.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Phosphate core | Central phosphorus atom bonded to three ester groups and one oxygen |

| Methacrylate termini | Vinyl groups (CH₂=C(CH₃)–) enabling crosslinking via free radicals |

| Dimethylamino groups | Tertiary amines (–N(CH₃)₂) providing basicity and coordination sites |

| Ester linkages | Hydrolyzable P–O–C bonds facilitating controlled degradation |

Historical Development of Organophosphate Methacrylate Derivatives

The synthesis of organophosphate esters dates to the mid-20th century, driven by demands for flame retardants and plasticizers. Early routes relied on alcoholysis of phosphorus oxychloride (POCl₃) , a method still prevalent today. For instance, reacting POCl₃ with aliphatic alcohols yielded trialkyl phosphates, but these lacked functional diversity. The incorporation of methacrylate groups emerged in the 1980s, paralleling advances in acrylic polymer chemistry. Researchers sought monomers combining phosphate stability with methacrylate reactivity, leading to derivatives like 2-(dimethylamino)ethyl methacrylate (DMAEMA).

The specific development of phosphoric acid--2-(dimethylamino)ethyl 2-methylprop-2-enoate (1/3) arose from two intersecting trends:

- Bioactive polymer design : Introducing tertiary amines enabled pH-responsive behavior, critical for drug delivery systems.

- Hybrid material engineering : Phosphate esters improved adhesion to inorganic substrates (e.g., metals, ceramics), aiding coatings and composites.

A pivotal breakthrough occurred in the 2000s with the advent of controlled radical polymerization (e.g., ATRP), which allowed precise integration of organophosphate methacrylates into block copolymers.

Significance in Polymer Science and Hybrid Material Design

This compound’s dual functionality—methacrylate polymerizability and phosphate ester reactivity—makes it indispensable in several domains:

Stimuli-Responsive Hydrogels

The dimethylamino groups undergo protonation-deprotonation cycles within physiological pH ranges (4.0–7.4), enabling swelling-deswelling transitions. When copolymerized with hydrophilic monomers, the phosphate esters enhance mechanical resilience via hydrogen bonding.

Surface Modifications

Phosphate groups chelate metal oxides (e.g., TiO₂, SiO₂), creating durable organic-inorganic interfaces. Applications include anti-corrosive coatings and biomedical implants requiring osseointegration.

Catalytic Matrices

Tertiary amines act as ligands for transition metals (e.g., Pd, Cu), facilitating heterogeneous catalysis. The methacrylate backbone ensures structural integrity during reaction cycles.

Table 2: Applications in Hybrid Materials

| Application | Mechanism | Example Use Case |

|---|---|---|

| Drug delivery carriers | pH-dependent amine protonation | Targeted cancer therapy |

| Dental composites | Phosphate adhesion to hydroxyapatite | Restorative fillings |

| Ion-exchange membranes | Quaternary ammonium formation via alkylation | Water purification systems |

Properties

CAS No. |

178376-16-4 |

|---|---|

Molecular Formula |

C24H48N3O10P |

Molecular Weight |

569.6 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 2-methylprop-2-enoate;phosphoric acid |

InChI |

InChI=1S/3C8H15NO2.H3O4P/c3*1-7(2)8(10)11-6-5-9(3)4;1-5(2,3)4/h3*1,5-6H2,2-4H3;(H3,1,2,3,4) |

InChI Key |

SKRUQSVXPIZSAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCN(C)C.CC(=C)C(=O)OCCN(C)C.CC(=C)C(=O)OCCN(C)C.OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Stoichiometric Control

Achieving a 1:3 ratio between DMAEMA and phosphoric acid is critical. Excess phosphoric acid leads to polyphosphate byproducts, while insufficient acid reduces esterification efficiency.

Solutions :

Hydrolytic Stability

Phosphate esters are prone to hydrolysis under acidic or basic conditions. Strategies to mitigate this include:

- Protective Groups : Introducing tert-butoxycarbonyl (Boc) or benzyl groups to stabilize the ester during synthesis.

- Anhydrous Conditions : Conducting reactions in dry solvents (e.g., THF or toluene) to minimize water exposure.

Analytical Characterization

Post-synthesis validation is essential to confirm structure and purity. Key techniques include:

Comparative Analysis of Preparation Routes

| Method | Advantages | Limitations |

|---|---|---|

| Direct Esterification | High atom economy, simple setup | Difficulty in achieving 1:3 ratio |

| Polymer Post-Functionalization | Controlled architecture | Low functionalization efficiency |

| Phosphate Ester Synthesis | Established protocols for analogs | Requires anhydrous conditions |

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both the phosphate ester and methacrylate ester linkages, with kinetics influenced by pH and temperature.

Phosphate Ester Hydrolysis

The triprotic nature of the phosphate group (pK~a1~ = 2.14, pK~a2~ = 7.20, pK~a3~ = 12.37 ) allows stepwise deprotonation, modulating hydrolysis rates:

Methacrylate Ester Hydrolysis

The α,β-unsaturated ester undergoes hydrolysis to yield methacrylic acid and 2-(dimethylamino)ethanol, with reactivity enhanced by the electron-withdrawing methacrylate group :

Polymerization Reactions

The methacrylate group enables radical polymerization, while the dimethylamino group facilitates post-polymerization modifications.

Controlled Radical Polymerization

Surface-initiated reversible addition-fragmentation chain-transfer (SI-RAFT) polymerization has been employed using Fe~3~O~4~ nanoparticles as substrates, achieving high grafting densities (~0.8 chains/nm²) . Key parameters:

| Parameter | Value |

|---|---|

| Monomer concentration | 20–30 wt% in THF |

| Temperature | 70–90°C |

| Molecular weight (M~n~) | 15,000–50,000 g/mol |

| Dispersity (Đ) | 1.1–1.3 |

Post-Polymerization Quaternization

The dimethylamino group reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility and antimicrobial activity :

Acid-Base Reactions

The tertiary amine group participates in protonation and complexation:

Protonation in Acidic Media

At pH < 5, the dimethylamino group becomes protonated, forming a water-soluble cationic species :

Metal Ion Complexation

The phosphate group chelates divalent cations (e.g., Ca²⁺, Mg²⁺), forming insoluble complexes with stability constants (log K) of 4.2–5.8 .

Thermal Degradation

At temperatures >150°C, the compound decomposes via:

Scientific Research Applications

Drug Delivery Systems

One significant application of this compound is in drug delivery systems, where it functions as a polymeric carrier. Its ability to form hydrogels allows for controlled release of therapeutic agents. Studies have demonstrated that incorporating phosphoric acid--2-(dimethylamino)ethyl 2-methylprop-2-enoate into polymer matrices enhances the solubility and bioavailability of poorly soluble drugs .

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated enhanced drug release profiles using hydrogels containing the compound. |

| Lee et al. (2021) | Reported improved stability and efficacy of anticancer drugs when encapsulated in polymeric systems based on this compound. |

Antimicrobial Agents

Research indicates that phosphoric acid--2-(dimethylamino)ethyl 2-methylprop-2-enoate exhibits antimicrobial properties, making it suitable for use in topical formulations. Its quaternary ammonium structure contributes to its effectiveness against a broad spectrum of bacteria and fungi .

| Case Study | Results |

|---|---|

| Smith et al. (2019) | Evaluated the antimicrobial activity of formulations containing the compound, achieving significant inhibition against Staphylococcus aureus. |

Hair Care Products

In the cosmetic industry, this compound is utilized as a conditioning agent in hair care products. Its ability to form films on hair strands aids in moisture retention and improves manageability .

| Product Type | Function |

|---|---|

| Shampoos | Enhances cleansing while providing conditioning effects. |

| Styling Gels | Offers hold and reduces frizz by forming a protective layer on hair fibers. |

Skin Care Formulations

The compound is also incorporated into skin care formulations due to its moisturizing properties and ability to enhance skin penetration of active ingredients .

| Application | Benefits |

|---|---|

| Moisturizers | Increases hydration levels and improves skin texture. |

| Anti-aging Creams | Facilitates deeper absorption of anti-aging compounds like retinol or peptides. |

Environmental Considerations

While phosphoric acid--2-(dimethylamino)ethyl 2-methylprop-2-enoate has numerous beneficial applications, environmental assessments are crucial to ensure safety during production and disposal. Regulatory bodies emphasize the need for comprehensive studies on its biodegradability and potential impact on aquatic ecosystems .

Mechanism of Action

The mechanism of action of phosphoric acid–2-(dimethylamino)ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino) Benzoate

Structural Features: Aromatic benzoate ester with a dimethylamino group. Reactivity:

- Higher degree of conversion in resin cements compared to 2-(dimethylamino)ethyl methacrylate derivatives, indicating superior reactivity as a co-initiator.

- Less dependent on diphenyliodonium hexafluorophosphate (DPI) for polymerization enhancement.

Physical Properties : - Superior flexural strength and hardness in resin formulations.

Applications : Preferred in dental resins for rapid curing and mechanical robustness .

2-(Diethylamino)ethyl Ethyl Methylphosphonite

Structural Features: Phosphonite ester with diethylaminoethyl and ethyl groups. Reactivity:

- Phosphonite esters are more reactive toward nucleophiles compared to phosphate esters due to lower oxidation states.

- Aminoethyl group facilitates coordination in catalytic systems. Applications: Likely used in organophosphorus chemistry or as intermediates in agrochemical synthesis .

Perfluorinated Methacrylate Derivatives (e.g., 2-[Methyl(undecafluoropentylsulfonyl)amino]ethyl 2-Methylprop-2-enoate)

Structural Features: Fluorinated sulfonylaminoethyl methacrylate. Reactivity:

Methyl Methacrylate Crosspolymer Composites

Structural Features : Crosslinked methacrylate with dicalcium phosphate.

Physical Properties :

- Spherical microspheres (1–25 μm) with enhanced mechanical stability due to inorganic filler. Applications: Biomedical or dental composites requiring controlled release or reinforcement .

Comparative Data Table

Key Research Findings

- Co-initiator Dependency: The target compound’s polymerization efficiency improves significantly with DPI, unlike ethyl 4-(dimethylamino) benzoate, which exhibits inherent reactivity .

- Amino Group Impact: Dimethylaminoethyl groups enhance redox initiation but may reduce mechanical properties compared to aromatic analogs .

- Fluorine vs. Phosphate : Perfluorinated derivatives excel in hydrophobicity, whereas phosphate esters offer biocompatibility and adhesion .

Notes on Limitations and Gaps

- The "(1/3)" ratio in the target compound’s name lacks explicit clarification in available literature, necessitating further structural analysis.

- Quantitative data on thermal stability or solubility are absent in the provided evidence.

Biological Activity

Phosphoric acid--2-(dimethylamino)ethyl 2-methylprop-2-enoate, also known as 2-(dimethylamino)ethyl methacrylate, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its safety assessments, toxicity data, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 2-(Dimethylamino)ethyl 2-methylprop-2-enoate

- CAS Number : 2867-47-2

- Molecular Formula : C8H15NO2

- Molecular Weight : 157.213 g/mol

- SMILES Notation : CN(C)CCOC(=O)C(C)=C

Biological Activity Overview

Phosphoric acid--2-(dimethylamino)ethyl 2-methylprop-2-enoate is primarily studied for its applications in various fields, including materials science and biomedicine. Its biological activities can be categorized as follows:

1. Toxicity and Safety Assessments

Recent evaluations have assessed the safety of this compound in food contact materials. The European Food Safety Authority (EFSA) concluded that it does not raise safety concerns when used in specific applications, such as in kitchen countertops intended for repeated contact with food .

The Ames test and in vitro micronucleus tests indicated no significant genotoxicity associated with the compound, suggesting a favorable safety profile for consumer exposure .

2. Acute Toxicity Data

In terms of acute toxicity, studies have indicated that the compound has a relatively low lethal dose (LD50). The LD50 values are crucial for understanding the potential risks associated with exposure to this chemical. For instance, in a dataset comprising various chemicals, the LD50 values were analyzed to establish a baseline for predicting toxicity levels .

| Compound | LD50 (mg/kg) | Route | Species |

|---|---|---|---|

| Phosphoric acid--2-(dimethylamino)ethyl 2-methylprop-2-enoate | TBD | Oral | Rat |

3. Biological Mechanisms

The compound exhibits significant interactions at the cellular level. It is known to influence various biochemical pathways, particularly those related to cell signaling and growth. Research indicates that phosphoric acid esters can modulate enzyme activities and affect cellular proliferation .

Case Study 1: Polymer Applications

In polymer chemistry, phosphoric acid esters like this compound are utilized to enhance the properties of polymers. A study demonstrated that incorporating phosphoric acid esters into polymer matrices could improve mechanical strength and thermal stability, making them suitable for applications in biomedical devices .

Case Study 2: Antimicrobial Properties

Another area of research has focused on the antimicrobial properties of phosphoric acid derivatives. A study reported that certain derivatives exhibited notable antibacterial activity against common pathogens, suggesting potential applications in medical coatings or packaging materials .

Q & A

Basic: What spectroscopic methods are recommended for characterizing the structure of Phosphoric acid--2-(dimethylamino)ethyl 2-methylprop-2-enoate (1/3) in copolymer systems?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, NMR can identify the methacrylate backbone (δ 5.5–6.1 ppm for vinyl protons) and the dimethylaminoethyl group (δ 2.2–2.5 ppm for N–CH). Phosphorus-31 NMR () is essential for confirming phosphate ester linkages, with peaks typically appearing at δ 0–5 ppm for phosphoric acid derivatives. Mass spectrometry (ESI–MS) validates molecular weight, as shown in studies of analogous phosphonates where [M+H] ions were detected .

Basic: How does the dimethylaminoethyl group influence the reactivity of this compound in free-radical polymerization?

Answer:

The dimethylaminoethyl moiety acts as a co-initiator in redox systems. For instance, in resin cements, it reacts with camphorquinone (CQ) under visible light, donating electrons to form initiating radicals. However, its reactivity is lower than ethyl 4-(dimethylamino) benzoate due to steric hindrance, requiring optimization of CQ/amine ratios (e.g., 1:2 molar ratio) to enhance conversion rates. Diphenyliodonium hexafluorophosphate (DPI) can mitigate this limitation by accelerating radical generation .

Advanced: How can researchers resolve contradictions in thermal stability data for copolymers containing this compound?

Answer:

Discrepancies in thermal degradation temperatures (T) often arise from differences in copolymer composition or crosslinking density. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) should be used to assess decomposition profiles. For example, polymers with higher phosphate content exhibit improved thermal stability (>250°C) due to char formation, whereas excess methacrylate comonomers lower T by introducing labile ester groups. Cross-validation with dynamic mechanical analysis (DMA) is advised to correlate thermal and mechanical properties .

Advanced: What experimental design considerations are critical for optimizing the degree of conversion (DC) in photopolymerizable systems using this compound?

Answer:

Key factors include:

- Photoinitiator system : Use 0.5–1.0 wt% CQ with a 1:2 CQ/amine ratio to maximize DC.

- Light intensity : ≥600 mW/cm blue light (450 nm) ensures sufficient radical density.

- DPI addition : 0.1–0.3 wt% DPI reduces oxygen inhibition and accelerates polymerization kinetics.

- Post-cure annealing : Heating at 60–80°C for 10 minutes minimizes residual monomers, as confirmed by FT-IR monitoring of C=C bond depletion at 1635 cm .

Basic: What synthetic routes are reported for incorporating this compound into phosphate-containing polymers?

Answer:

Two primary methods are:

Free-radical copolymerization : Combine with methacrylate monomers (e.g., methyl methacrylate) using azobisisobutyronitrile (AIBN) as an initiator in tetrahydrofuran (THF) at 60–70°C.

Post-polymerization modification : React pre-formed polymers with phosphoric acid under anhydrous conditions (e.g., in DMF at 80°C for 24 hours). The latter method preserves the dimethylaminoethyl group’s functionality .

Advanced: How can researchers address challenges in quantifying residual monomers in polymer matrices containing this compound?

Answer:

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is preferred for sensitivity. For example, a C18 column with acetonitrile/water (70:30 v/v) eluent resolves residual 2-methylprop-2-enoate esters. Alternatively, solid-phase microextraction (SPME) coupled with GC-MS minimizes matrix interference. Validation via NMR integration of vinyl protons (5.5–6.1 ppm) against internal standards (e.g., tetramethylsilane) is recommended .

Basic: What role does the phosphate group play in the solubility and biocompatibility of copolymers derived from this compound?

Answer:

The phosphate group enhances hydrophilicity, increasing water uptake (e.g., 5–15% swelling in PBS) and biocompatibility. In drug delivery studies, phosphate-containing copolymers show improved mucoadhesion due to ionic interactions with biological surfaces. However, excessive phosphate content (>20 mol%) can reduce mechanical strength, necessitating balance with hydrophobic comonomers .

Advanced: What strategies mitigate batch-to-batch variability in synthesizing this compound’s copolymers?

Answer:

- Stoichiometric control : Use syringe pumps for dropwise monomer addition (±2% tolerance).

- Real-time monitoring : In situ FT-IR or Raman spectroscopy tracks monomer consumption.

- Purification protocols : Dialysis (MWCO 3.5 kDa) or precipitation in cold hexane removes unreacted species.

- Statistical design of experiments (DoE) : Response surface methodology (RSM) optimizes parameters like initiator concentration and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.